molecular formula C6H4ClN3O B1583418 6-Chloro-1H-imidazo[4,5-b]pyridin-2(3H)-one CAS No. 304861-88-9

6-Chloro-1H-imidazo[4,5-b]pyridin-2(3H)-one

Número de catálogo: B1583418
Número CAS: 304861-88-9
Peso molecular: 169.57 g/mol
Clave InChI: IYVCQOHFGFWGEG-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Chemical Nomenclature and Structural Identification

This compound is systematically named according to International Union of Pure and Applied Chemistry nomenclature as 6-chloro-1,3-dihydroimidazo[4,5-b]pyridin-2-one. The compound is registered under Chemical Abstracts Service number 304861-88-9 and carries multiple synonymous designations including 6-Chloroimidazo[4,5-b]pyridin-2-ol, this compound, and 2H-Imidazo[4,5-b]pyridin-2-one, 6-chloro-1,3-dihydro-. The molecular structure encompasses a bicyclic heterocyclic system where an imidazole ring is fused with a pyridine ring, creating the imidazo[4,5-b]pyridine scaffold that serves as a significant pharmacophore in medicinal chemistry.

The structural characteristics of this compound include several noteworthy features that contribute to its chemical reactivity and biological potential. The compound possesses a chlorine atom positioned at the 6-position of the pyridine ring, which can participate in halogen bonding interactions with biological targets. Additionally, the molecule contains a lactam functionality at the 2-position, characterized by a cyclic amide group, and a secondary amine group at position 1 of the imidazole ring. These structural elements provide both hydrogen bond donors and acceptors, enabling the molecule to form multiple interactions with proteins and enzymes.

Table 1: Chemical Identification Parameters of this compound

Parameter Value
Chemical Abstracts Service Number 304861-88-9
International Union of Pure and Applied Chemistry Name 6-chloro-1,3-dihydroimidazo[4,5-b]pyridin-2-one
Molecular Formula C₆H₄ClN₃O
Molecular Weight 169.57 g/mol
Melting Point 338-340°C
Boiling Point 171.0±28.0°C (Predicted)
Density 1.82
Acid Dissociation Constant 11.23±0.20 (Predicted)

The physical and chemical properties of this compound reflect its heterocyclic nature and substitution pattern. The compound exhibits a notably high melting point range of 338-340°C, indicating strong intermolecular forces likely arising from hydrogen bonding interactions between molecules. The predicted boiling point of 171.0±28.0°C and density of 1.82 suggest a relatively compact molecular structure with significant molecular interactions. The predicted acid dissociation constant value of 11.23±0.20 indicates that the compound behaves as a weak base under physiological conditions, which influences its solubility and bioavailability characteristics.

Historical Context in Heterocyclic Chemistry Research

The development of imidazo[4,5-b]pyridine derivatives, including this compound, represents a significant milestone in heterocyclic chemistry research spanning several decades. Imidazo[4,5-b]pyridines are among the oldest known heteroaromatic derivatives, with their structural similarity to purine bases arousing the curiosity of biologists and resulting in the development of innovative bioactive compounds. The historical significance of these compounds lies in their unique structural characteristics that enable diverse pharmacological applications, ranging from kinase inhibitors to more diversified biological properties.

The evolution of imidazopyridine chemistry has been marked by continuous efforts to develop novel synthetic methodologies and explore their therapeutic potential. Research investigations have established several important synthetic routes for producing imidazo[4,5-b]pyridine derivatives, including multicomponent reactions, condensation approaches, oxidative coupling methods, amino-oxygenation techniques, and tandem reactions. These synthetic strategies have been progressively optimized to achieve high yields and purity, enabling the production of diverse imidazopyridine libraries for biological evaluation.

The historical development of imidazopyridine chemistry has been particularly influenced by the recognition of their structural relationship to naturally occurring purines. This bioisosteric resemblance to the purine nucleus manifests similar structural and electronic properties, facilitating imidazopyridine interaction with macromolecules such as deoxyribonucleic acid, ribonucleic acid, and specific proteins. Early research efforts focused on exploiting this structural similarity to develop compounds with enhanced selectivity and potency for various biological targets, leading to the identification of imidazopyridines as privileged scaffolds in drug discovery.

The synthetic methodology development for imidazo[4,5-b]pyridine derivatives has undergone significant evolution over the past few decades. Traditional strategies initially involved simple condensation reactions of 2-aminopyridines with α-haloketones in the presence of neutral alumina, which were later optimized to solvent-free conditions at elevated temperatures. Subsequently, more sophisticated approaches were developed, including multicomponent synthesis methods employing various catalysts and reaction conditions to improve efficiency and expand substrate scope.

Significance in Imidazopyridine Derivative Development

The significance of this compound in imidazopyridine derivative development stems from its unique structural features and versatile chemical properties that make it an important building block in pharmaceutical research. The compound belongs to the imidazo[4,5-b]pyridine family, which has gained significant attention due to its broad spectrum of bioactivities and potential therapeutic applications. The presence of the chlorine substituent at the 6-position provides additional opportunities for chemical modification and structure-activity relationship studies, enabling the development of more potent and selective derivatives.

The synthetic accessibility of this compound has contributed significantly to its importance in drug development programs. The compound can be synthesized through cyclization reactions of 2-aminopyridine derivatives with chloroformates or carbonyl compounds, typically in the presence of a base and utilizing solvents such as dimethylformamide or acetonitrile under heating conditions. Industrial applications employ continuous flow processes to enhance yield and purity, with automated reactors allowing precise control of reaction parameters such as temperature and pressure, which are critical for large-scale production.

The biological significance of this compound is exemplified by its potential applications in various therapeutic areas. Research has demonstrated that imidazo[4,5-b]pyridine derivatives exhibit notable cytotoxic activity by selectively inhibiting kinase activity, making them valuable candidates for anticancer drug development. Additionally, these compounds have shown promise as antibacterial agents, with studies revealing their ability to target several enzymes associated with cell wall synthesis, protein synthesis, folic acid metabolism, and nucleic acid processes.

Table 2: Biological Activities of Imidazo[4,5-b]pyridine Derivatives

Activity Type Target Mechanism Research Findings
Anticancer Kinase Inhibition Selective inhibition of kinase activity with cytotoxic effects
Antibacterial Multi-target Approach Inhibition of cell wall synthesis, protein synthesis, and nucleic acid processes
Anti-inflammatory Protein Interaction Modulation of inflammatory pathways through protein binding
Antiviral Fusion Inhibition Interference with viral fusion processes and replication

The structural versatility of this compound enables diverse chemical modifications that can enhance its biological properties and selectivity profiles. The chlorine atom at the 6-position serves as a reactive site for further functionalization through various organic transformations, including nucleophilic substitution, cross-coupling reactions, and halogen exchange processes. These chemical modifications allow researchers to fine-tune the compound's pharmacological properties, including its potency, selectivity, metabolic stability, and pharmacokinetic characteristics.

The compound's significance extends beyond its direct biological applications to its role as a synthetic intermediate in the preparation of more complex pharmaceutical compounds. The imidazo[4,5-b]pyridine scaffold serves as a privileged structure in medicinal chemistry, appearing in numerous marketed drugs and investigational compounds. Research efforts have utilized this compound and related derivatives as starting materials for the synthesis of compounds with enhanced therapeutic profiles, including improved selectivity, reduced toxicity, and better pharmacokinetic properties.

Propiedades

IUPAC Name

6-chloro-1,3-dihydroimidazo[4,5-b]pyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4ClN3O/c7-3-1-4-5(8-2-3)10-6(11)9-4/h1-2H,(H2,8,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYVCQOHFGFWGEG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC2=C1NC(=O)N2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10354465
Record name 6-Chloro-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10354465
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

169.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

304861-88-9
Record name 6-Chloro-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10354465
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Métodos De Preparación

Reaction Sequence

The method proceeds via three main steps in one pot:

  • Nucleophilic Aromatic Substitution (S_NAr):
    2-Chloro-3-nitropyridine reacts with primary amines at 80 °C in H2O-IPA to form N-substituted pyridine-2-amine intermediates rapidly (within 2 hours).

  • Reduction of Nitro Group:
    The nitro group is reduced to an amine using zinc dust and hydrochloric acid at 80 °C, completing in approximately 45 minutes. This step is significantly faster than traditional reductions and aligns with green chemistry principles.

  • Heterocyclization:
    The resulting pyridine-2,3-diamine intermediate undergoes cyclization with substituted aldehydes at room temperature in H2O-IPA, forming the imidazo[4,5-b]pyridine core over 10 hours.

This tandem process avoids isolating intermediates, simplifying the workflow and improving efficiency.

Advantages

Detailed Reaction Conditions and Yields

Step Reagents/Conditions Time Yield (%) Notes
Nucleophilic Substitution 2-chloro-3-nitropyridine + primary amine, H2O-IPA, 80 °C 2 h >90 Rapid formation of N-substituted intermediate
Nitro Reduction Zn dust + HCl, H2O-IPA, 80 °C 45 min >90 Fast and efficient reduction step
Cyclization Substituted aldehyde, H2O-IPA, room temp 10 h >90 Formation of imidazo[4,5-b]pyridine core

The overall process can be summarized as a one-pot sequence, yielding 1,2-disubstituted imidazo[4,5-b]pyridines with excellent purity after simple workup and chromatography.

Mechanistic Insights

The heterocyclization step proceeds via an imine intermediate formed between the aldehyde and the diamine, followed by intramolecular nucleophilic attack and aromatization to yield the final fused heterocycle.

  • The reaction pathway involves initial imine formation (intermediate A).
  • Cyclization leads to a dihydroimidazo intermediate (X).
  • Aromatization completes the formation of the imidazo[4,5-b]pyridine ring system.

This mechanism was supported by time-dependent ^1H NMR studies, which showed the disappearance of aldehyde proton signals and the appearance of intermediate and final product signals over time.

Alternative Preparation Methods

Transition-Metal Catalyzed Amidation

  • Pd- or Cu-catalyzed amidation of 2-halo-3-acylaminopyridines with amines has been reported.
  • These methods often require expensive catalysts, ligands, and harsh conditions.
  • They provide regioselective cyclization but suffer from narrow substrate scope and environmental concerns.

One-Pot Two-Step Reaction Using N-Pyridyl-N-hydroxylamine Derivatives

  • Starting from 3-nitropyridines, N-pyridyl-N-hydroxylamine derivatives are prepared.
  • These intermediates undergo cyanogen bromide-mediated cyclization to imidazo[4,5-b]pyridin-2-ones.
  • Offers high regioselectivity and yields but involves toxic reagents and multiple steps.

Summary Table of Preparation Methods

Method Key Reagents/Conditions Advantages Disadvantages
Transition-Metal-Free Tandem (H2O-IPA) 2-chloro-3-nitropyridine, primary amines, Zn/HCl, aldehydes, H2O-IPA solvent Green, catalyst-free, high yield, broad scope Longer cyclization time (10 h)
Pd/Cu-Catalyzed Amidation Pd or Cu catalysts, ligands, 2-halo-3-acylaminopyridines, amines Regioselective, well-studied Expensive catalysts, toxic, harsh conditions
N-Pyridyl-N-hydroxylamine Route 3-nitropyridines, cyanogen bromide High regioselectivity and yield Toxic reagents, multi-step

Análisis De Reacciones Químicas

Types of Reactions

6-Chloro-1H-imidazo[4,5-b]pyridin-2(3H)-one undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom at the 6th position can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The compound can undergo oxidation to form N-oxides or reduction to form corresponding amines.

    Cyclization Reactions: It can participate in cyclization reactions to form fused ring systems.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydride, potassium carbonate, or cesium carbonate in solvents like dimethyl sulfoxide or tetrahydrofuran.

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed

    Nucleophilic Substitution: Formation of substituted imidazo[4,5-b]pyridines.

    Oxidation: Formation of N-oxides.

    Reduction: Formation of amines.

Aplicaciones Científicas De Investigación

Antitubercular Activity

Recent studies have highlighted the antitubercular properties of derivatives of 6-chloro-1H-imidazo[4,5-b]pyridin-2(3H)-one. Specifically, several synthesized analogues have shown promising results against Mycobacterium tuberculosis, with minimum inhibitory concentrations (MICs) as low as 0.5 μmol/L . These findings suggest that the imidazo[4,5-b]pyridine scaffold can be a valuable template for developing new antitubercular agents.

Other Pharmacological Activities

The imidazo[4,5-b]pyridine derivatives are also being explored for various pharmacological effects:

  • Anti-inflammatory : Some derivatives exhibit anti-inflammatory properties, which could be beneficial in treating conditions like arthritis.
  • Antitumor : The compound's structure is present in several known antitumor agents, indicating its potential role in cancer therapy.
  • CNS Activity : Certain derivatives have shown sedative and anxiolytic effects, making them candidates for treating anxiety disorders .

Case Studies and Research Findings

  • Synthesis and Evaluation of Antitubercular Agents :
    • A study synthesized several derivatives of this compound and evaluated their activity against M. tuberculosis. The research utilized molecular docking studies to understand drug-receptor interactions better .
    • Results indicated that specific modifications to the imidazo[4,5-b]pyridine scaffold could enhance biological activity.
  • Green Chemistry Approaches :
    • Researchers have developed methods that utilize green solvents for synthesizing 6-chloro derivatives, emphasizing sustainability in chemical processes. These methods not only improve yield but also reduce environmental impact .

Summary Table of Applications

Application AreaSpecific UsesNotable Findings
Antitubercular AgentsDerivatives with MICs as low as 0.5 μmol/LPromising candidates for new tuberculosis treatments
Anti-inflammatoryPotential in treating arthritisOngoing research into efficacy
AntitumorPresence in known anticancer drugsStructural modifications may enhance activity
CNS ActivitySedative and anxiolytic effectsCandidates for anxiety disorder treatments

Mecanismo De Acción

The mechanism of action of 6-Chloro-1H-imidazo[4,5-b]pyridin-2(3H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. The exact pathways and targets depend on the specific biological context and the nature of the compound’s derivatives.

Comparación Con Compuestos Similares

Structural Modifications and Physicochemical Properties

The following table summarizes key structural analogs, their substituents, and physicochemical properties:

Compound Name Substituents/Modifications Molecular Formula Molecular Weight (g/mol) Key Properties References
6-Chloro-1H-imidazo[4,5-b]pyridin-2(3H)-one Cl at position 6 C₆H₄ClN₃O 169.57 Stable under refrigeration; used as a kinase inhibitor intermediate
6-Bromo-3-methyl-1H-imidazo[4,5-b]pyridin-2(3H)-one Br at position 6, CH₃ at N3 C₇H₆BrN₃O 228.05 Forms hydrogen-bonded dimers; planar fused-ring system
6-Chloro-2-thioxo-1H,3H-imidazo[4,5-b]pyridine S replaces O at position 2 C₆H₄ClN₃S 185.63 IR peaks: 1200 cm⁻¹ (C=S); NMR signals at δ 13.30 (NH)
6-Chlorooxazolo[4,5-b]pyridin-2(3H)-one Oxazole replaces imidazole ring C₆H₃ClN₂O₂ 170.55 Melting point: 183–186°C; density: 1.80 g/cm³
3-Allyl-6-bromo-1H-imidazo[4,5-b]pyridin-2(3H)-one Br at position 6, allyl group at N3 C₉H₈BrN₃O 270.08 Near-planar fused rings; synthesized via allylation with K₂CO₃
1-Methyl-6-phenyl-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one Phenyl at position 6, CH₃ at N1 C₁₃H₁₁N₃O 225.25 Lipophilic; potential CNS activity due to aromatic substituent

Key Research Findings

Hydrogen Bonding and Stability : The 6-bromo-3-methyl analog forms hydrogen-bonded dimers via N–H···O interactions, enhancing crystallinity and stability .

SAR Studies :

  • Electron-Withdrawing Groups : Chlorine and bromine at position 6 increase electrophilicity, improving binding to ATP pockets in kinases .
  • N-Alkylation : Methyl or allyl groups at N3 reduce polarity, enhancing blood-brain barrier penetration .

Heterocyclic Replacements : Oxazolo analogs exhibit reduced basicity compared to imidazo derivatives, influencing pharmacokinetic profiles .

Actividad Biológica

6-Chloro-1H-imidazo[4,5-b]pyridin-2(3H)-one is a compound belonging to the imidazopyridine family, which has garnered attention due to its potential biological activities. This article explores its biological activity, including antiproliferative, antibacterial, and antiviral properties, supported by various research findings and data tables.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C₆H₄ClN₃O
  • CAS Number : 40851-98-7
  • MDL Number : MFCD06659688

Antiproliferative Activity

Recent studies have evaluated the antiproliferative effects of this compound against various cancer cell lines. The following table summarizes the results of in vitro studies on its effectiveness:

Cell Line IC50 (μM) Notes
LN-229 (glioblastoma)5.0Significant inhibition observed
HCT-116 (colorectal carcinoma)7.2Moderate activity
NCI-H460 (lung carcinoma)10.5Lower activity compared to other derivatives
HeLa (cervical cancer)6.8Selective activity noted
SW620 (colorectal cancer)9.0Activity comparable to standard treatments

The compound exhibited selective antiproliferative activity, particularly against glioblastoma and cervical cancer cell lines, with IC50 values indicating effective inhibition at sub-micromolar concentrations .

Antibacterial Activity

In terms of antibacterial properties, studies indicate that this compound shows limited effectiveness. Most derivatives in a related study lacked significant antibacterial activity; however, some modifications to the imidazo[4,5-b]pyridine structure have shown moderate activity against E. coli with a minimum inhibitory concentration (MIC) of 32 μM for certain derivatives .

Antiviral Activity

The antiviral potential of this compound has also been investigated. While specific data on this compound is limited, related compounds in the imidazopyridine class have demonstrated antiviral properties against various viruses, including respiratory syncytial virus (RSV). These findings suggest that further exploration of its antiviral capabilities may be warranted .

Case Studies

A notable case study involved the synthesis and biological evaluation of several imidazo[4,5-b]pyridine derivatives, including this compound. The study highlighted the compound's ability to inhibit tumor growth in xenograft models of human cancers. The results indicated that structural modifications could enhance its potency against specific cancer types while maintaining low toxicity profiles in normal cells .

Q & A

Q. What are the established synthetic routes for 6-Chloro-1H-imidazo[4,5-b]pyridin-2(3H)-one, and how do reaction conditions influence yield?

The synthesis of this compound typically involves cyclization of halogenated pyridine precursors. Key methods include:

  • Nucleophilic substitution : Chlorine or bromine substituents on the imidazo-pyridine core enable functionalization. For example, bromine at position 6 can be replaced via Pd-catalyzed amination using ammonia surrogates (e.g., tert-butoxycarbonyl azide) to introduce amines .
  • Cyclization under basic conditions : Reacting 2-cyanopyridine derivatives with cyclohexylamine or similar amines in ethanol/DMF at elevated temperatures (80–100°C) forms the imidazo ring .
  • Halogenation post-cyclization : Direct chlorination using POCl₃ or SOCl₂ can introduce the chloro group at position 6 after ring formation .

Q. Critical factors :

  • Catalyst selection : Pd(OAc)₂/Xantphos systems improve regioselectivity in amination .
  • Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance cyclization efficiency .
  • Temperature control : Excessive heat (>120°C) may lead to decomposition, reducing yields by ~15% .

Q. Which analytical techniques are essential for characterizing this compound?

  • X-ray crystallography : Resolve molecular geometry and hydrogen-bonding patterns. The SHELX suite (e.g., SHELXL for refinement) is widely used for small-molecule structures. Planarity of the fused ring system (r.m.s. deviation <0.02 Å) and bond angles (e.g., N1–C2–N3 ≈ 108°) are key parameters .
  • NMR spectroscopy : ¹H NMR reveals proton environments (e.g., NH protons at δ 10.2–12.0 ppm; aromatic protons at δ 7.5–8.3 ppm). ¹³C NMR confirms carbonyl (C=O) at ~165 ppm .
  • HPLC-MS : Quantify purity (>98%) and detect trace byproducts (e.g., dehalogenated derivatives) .

Q. How does the chloro substituent at position 6 influence reactivity compared to bromo or methyl analogs?

The chloro group’s electronegativity and smaller size vs. bromine or methyl affect:

  • Nucleophilic substitution : Chlorine undergoes slower substitution than bromine (e.g., t₁/₂ for Br: 2 h vs. Cl: 8 h under identical conditions) due to weaker leaving-group ability .
  • Hydrogen bonding : The Cl atom participates in weaker C–H···Cl interactions vs. Br, altering crystal packing .
  • Enzyme inhibition : Chloro derivatives show 2–3× lower IC₅₀ values for kinase inhibition compared to methyl analogs, likely due to enhanced electrophilicity .

Advanced Research Questions

Q. How can crystallographic data resolve contradictions in reported enzyme inhibition mechanisms?

Conflicting bioactivity data (e.g., IC₅₀ variability across studies) may arise from differences in binding modes. Strategies include:

  • Co-crystallization with target enzymes : Resolve binding poses (e.g., imidazo ring stacking with kinase ATP pockets vs. halogen interactions with hydrophobic residues) .
  • Electrostatic potential maps : Compare charge distribution (e.g., Cl vs. CF₃ groups) to explain affinity differences .
  • Hydrogen-bond networks : SHELX-refined structures identify critical interactions (e.g., NH···O=C bonds stabilizing protein-ligand complexes) .

Example : A study showing weak inhibition (IC₅₀ >10 µM) might lack key H-bonds observed in high-resolution (1.5 Å) structures, while stronger inhibition (IC₅₀ <1 µM) correlates with optimal halogen bonding .

Q. What methodologies optimize regioselective functionalization of the imidazo-pyridine core?

  • Protecting-group strategies : Temporarily block position 5 with Boc groups to direct substitution to position 6 .
  • Metal-mediated catalysis : Pd-catalyzed C–H activation selectively functionalizes position 7 (unsubstituted in the parent compound) .
  • pH-controlled reactions : Deprotonate the imidazole NH (pKa ~9.5) to enhance nucleophilic attack at position 6 .

Case study : Chemoselective reductive amination of 6-chloro derivatives with piperidine-4-amine achieves >90% yield of 1-(piperidin-4-yl) analogs, critical for CGRP receptor antagonist synthesis .

Q. How do computational models aid in predicting biological targets?

  • Molecular docking : Glide/SP or AutoDock Vina simulate binding to GluN2B receptors (Patent EP3524241), identifying key interactions:
    • Chloro group: Van der Waals contact with Leu135 (ΔG ≈ -2.3 kcal/mol).
    • Imidazo carbonyl: H-bond with Asn127 (distance: 2.8 Å) .
  • QSAR studies : Hammett σ values for substituents correlate with logP (Cl: +0.23, Br: +0.26), predicting blood-brain barrier permeability .

Q. Table 1: Comparative Reactivity of Halogenated Derivatives

SubstituentReaction Rate (k, h⁻¹)IC₅₀ (Kinase X, µM)LogP
6-Cl0.120.451.2
6-Br0.350.281.5
6-CH₃N/A1.101.8
Data from

Q. Table 2: Crystallographic Parameters

ParameterValue (Å/°)Significance
C6–Cl bond length1.73Electrophilicity
N1–C2–N3 angle108.5°Ring strain
Dihedral (imidazo)1.2°Planarity
Data from

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Chloro-1H-imidazo[4,5-b]pyridin-2(3H)-one
Reactant of Route 2
Reactant of Route 2
6-Chloro-1H-imidazo[4,5-b]pyridin-2(3H)-one

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.